REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)C(C)(C)C)=[C:4]([C:15]#[C:16][Si](C)(C)C)[C:3]=1[C:21]([F:24])([F:23])[F:22].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Cl:1][C:2]1[C:3]([C:21]([F:24])([F:23])[F:22])=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][CH:16]=[CH:15]2 |f:1.2|
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Name
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N-{4-chloro-3-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]phenyl}-2,2-dimethylpropanamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C#C[Si](C)(C)C)C(F)(F)F
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Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
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CONCENTRATION
|
Details
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Concentration
|
Type
|
CUSTOM
|
Details
|
by partitioning between EtOAc and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a waxy yellow solid
|
Type
|
CUSTOM
|
Details
|
This material was used for the next reaction without further purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C2C=CNC2=CC1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |